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REACTION_CXSMILES
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[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.[Br:10]Br>O1CCCC1.CCCCCC>[Br:10][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]([OH:9])=[O:8]
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Name
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|
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Quantity
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2.48 g
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Type
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reactant
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Smiles
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CC=1SC=C(N1)C(=O)O
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Name
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|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
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Name
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hexanes
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Quantity
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22.74 mL
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Type
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reactant
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Smiles
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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TEMPERATURE
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Details
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cooled again to −78° C
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Type
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WAIT
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Details
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The reaction mixture was left
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Type
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TEMPERATURE
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|
Details
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to warm to room temperature
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Type
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CUSTOM
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|
Details
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quenched by addition of 1N HCl
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Type
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EXTRACTION
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Details
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The mixture was extracted three times with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over sodium sulphate
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Type
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CUSTOM
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|
Details
|
evaporated
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Name
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|
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Type
|
product
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|
Smiles
|
BrC1=C(N=C(S1)C)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.79 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.5% |
|
Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |